molecular formula C17H21N3O5 B13675023 tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13675023
M. Wt: 347.4 g/mol
InChI Key: PZYCGWCNTRHBME-UHFFFAOYSA-N
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Description

tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient method includes the following steps :

    Dianion Alkylation: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation.

    Cyclization: The alkylated product is then cyclized to form the spirocyclic structure.

    Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.

The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .

Chemical Reactions Analysis

tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .

Scientific Research Applications

tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, potentially inhibiting or activating biological pathways. The nitro group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:

The uniqueness of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific nitro and tert-butyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 7-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-9-7-17(8-10-19)11-5-4-6-12(20(23)24)13(11)18-14(17)21/h4-6H,7-10H2,1-3H3,(H,18,21)

InChI Key

PZYCGWCNTRHBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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